

Technical Support Center: Investigating Clinical Trial Discontinuation

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Compound of Interest

Compound Name: *Nvp-qav-572*

Cat. No.: *B3182608*

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This technical support center provides guidance for researchers, scientists, and drug development professionals. While specific information regarding the discontinuation of a clinical trial for **NVP-QAV-572** is not publicly available, this resource offers general troubleshooting for common issues encountered during clinical trials. Furthermore, it provides in-depth information on Suplatastat Tosilate, a compound sometimes referred to as QAV572, which may be of interest.

General Troubleshooting for Clinical Trial Discontinuation

Clinical trials can be discontinued for a variety of reasons. Understanding these potential pitfalls can aid in the design and execution of future studies.

Frequently Asked Questions (FAQs)

- Q1: What are the common reasons for the early termination of a clinical trial?
 - A1: Clinical trials can be stopped for several reasons, including:
 - Safety Concerns: Unexpected or severe adverse events in participants.
 - Lack of Efficacy: Interim analysis shows the investigational drug is not more effective than the placebo or standard treatment.

- Strategic/Financial Reasons: The sponsoring company may shift its priorities or determine the trial is no longer financially viable.
 - Recruitment Failure: Inability to enroll the required number of participants within the planned timeframe.
 - External Factors: New scientific evidence emerges that makes the trial unethical or irrelevant.
- Q2: An interim analysis of our Phase II trial shows a non-significant trend towards efficacy. Should we discontinue the trial?
 - A2: This is a complex decision that requires careful consideration of several factors:
 - Statistical Power: Was the interim analysis planned, and does the study still have adequate power to detect a clinically meaningful effect by its conclusion?
 - Safety Profile: Is the treatment well-tolerated?
 - Mechanism of Action: Is there a strong biological rationale to expect a delayed or subgroup effect?
 - Clinical Context: What is the unmet medical need, and what is the risk-benefit profile of continuing the trial for participants?
 - Consider consulting with the independent Data and Safety Monitoring Board (DSMB) for their recommendation.
 - Q3: We are struggling with patient recruitment for our trial. What are our options before considering discontinuation?
 - A3: Several strategies can be employed to boost recruitment:
 - Protocol Amendments: Re-evaluate inclusion/exclusion criteria to see if they can be broadened without compromising scientific integrity.
 - Site Engagement: Work closely with clinical sites to identify and address recruitment barriers.

- Patient Outreach: Implement targeted advertising and community engagement to raise awareness.
- Re-evaluate Feasibility: If these measures fail, a thorough re-assessment of the trial's feasibility may be necessary.

Focus on Suplatastat Tosilate (QAV572)

Suplatastat tosilate is a Th2 cytokine inhibitor that has been investigated for the treatment of allergic diseases, such as asthma and allergic rhinitis.^[1] It functions by inhibiting the production of interleukin-4 (IL-4) and interleukin-5 (IL-5), key cytokines in the allergic inflammatory cascade.^{[1][2]}

Experimental Protocols

1. Assessment of Airway Inflammation and Hyperresponsiveness

- Objective: To evaluate the effect of suplatastat tosilate on markers of airway inflammation and bronchial hyperresponsiveness in patients with asthma.
- Methodology:
 - Patient Population: Recruit patients with mild to moderate asthma.
 - Treatment: Administer suplatastat tosilate (e.g., 300 mg/day) or placebo orally for a defined period (e.g., 4 weeks).^{[2][3]}
 - Inflammatory Markers:
 - Collect peripheral blood samples to measure eosinophil counts and serum levels of eosinophil cationic protein (ECP).^[2]
 - Induce sputum to measure ECP levels.^[2]
 - Airway Hyperresponsiveness:
 - Measure the provocative concentration of a bronchoconstrictor (e.g., methacholine) required to cause a 20% fall in FEV1 (PC20).

- Pulmonary Function:
 - Monitor morning and evening peak expiratory flow (PEF).[\[2\]](#)[\[4\]](#)
- Troubleshooting:
 - High variability in sputum ECP levels: Ensure standardized sputum induction and processing protocols are strictly followed. Consider training sessions for clinical sites.
 - Inconsistent PEF measurements: Provide patients with clear instructions and demonstrate the correct use of the peak flow meter.

2. Evaluation in Steroid-Dependent Asthma

- Objective: To assess the efficacy of suplatastat tosilate as an add-on therapy in patients with steroid-dependent asthma.
- Methodology:
 - Patient Population: Enroll patients with moderate to severe asthma requiring high doses of inhaled corticosteroids.
 - Study Design: A double-blind, randomized, placebo-controlled trial with two phases:
 - Add-on Phase (e.g., 4 weeks): Patients receive suplatastat tosilate (e.g., 100 mg three times daily) or placebo in addition to their stable dose of inhaled corticosteroids.[\[5\]](#)
 - Steroid-Reduction Phase (e.g., 4 weeks): The dose of inhaled corticosteroids is tapered. [\[5\]](#)
 - Outcome Measures:
 - Forced expiratory volume in 1 second (FEV1).[\[5\]](#)
 - Asthma symptom scores.[\[5\]](#)
 - Use of rescue β 2-agonists.[\[5\]](#)
 - Serum concentrations of ECP and IgE.[\[5\]](#)

- Troubleshooting:
 - Deterioration of asthma control during steroid reduction: Establish clear criteria for halting the dose reduction and for rescue medication use. Ensure close monitoring of participants during this phase.

Quantitative Data Summary

Table 1: Effects of Suplatastat Tosilate on Pulmonary Function in Patients with Bronchial Asthma

Parameter	Baseline (Mean)	After 12 Weeks of Treatment (Mean)	p-value
Morning Peak Expiratory Flow (L/min)	295	348	< 0.01
Evening Peak Expiratory Flow (L/min)	313	357	< 0.01
Daily Variation in Peak Expiratory Flow (%)	11.6	7.3	< 0.01

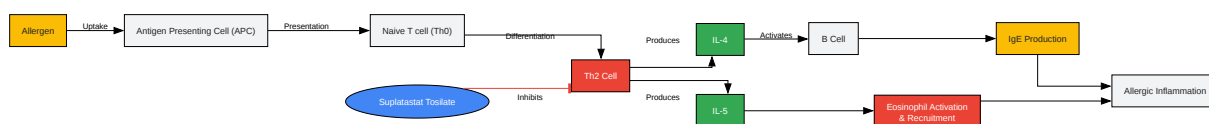
Data from a study of 38 patients with bronchial asthma treated with inhaled corticosteroids and suplatastat tosilate (100 mg three times daily) for 12 weeks.[\[4\]](#)

Table 2: Effects of Suplatastat Tosilate in Steroid-Dependent Asthma (Add-on Phase)

Outcome Measure	Suplatastat Tosilate (Mean Change from Baseline)	Placebo (Mean Change from Baseline)	p-value
FEV1 (L)	+0.20	-	0.043
Morning Peak Expiratory Flow (L/min)	+18.6	-	0.037
Asthma Symptom Scores	-7.1	-	0.029

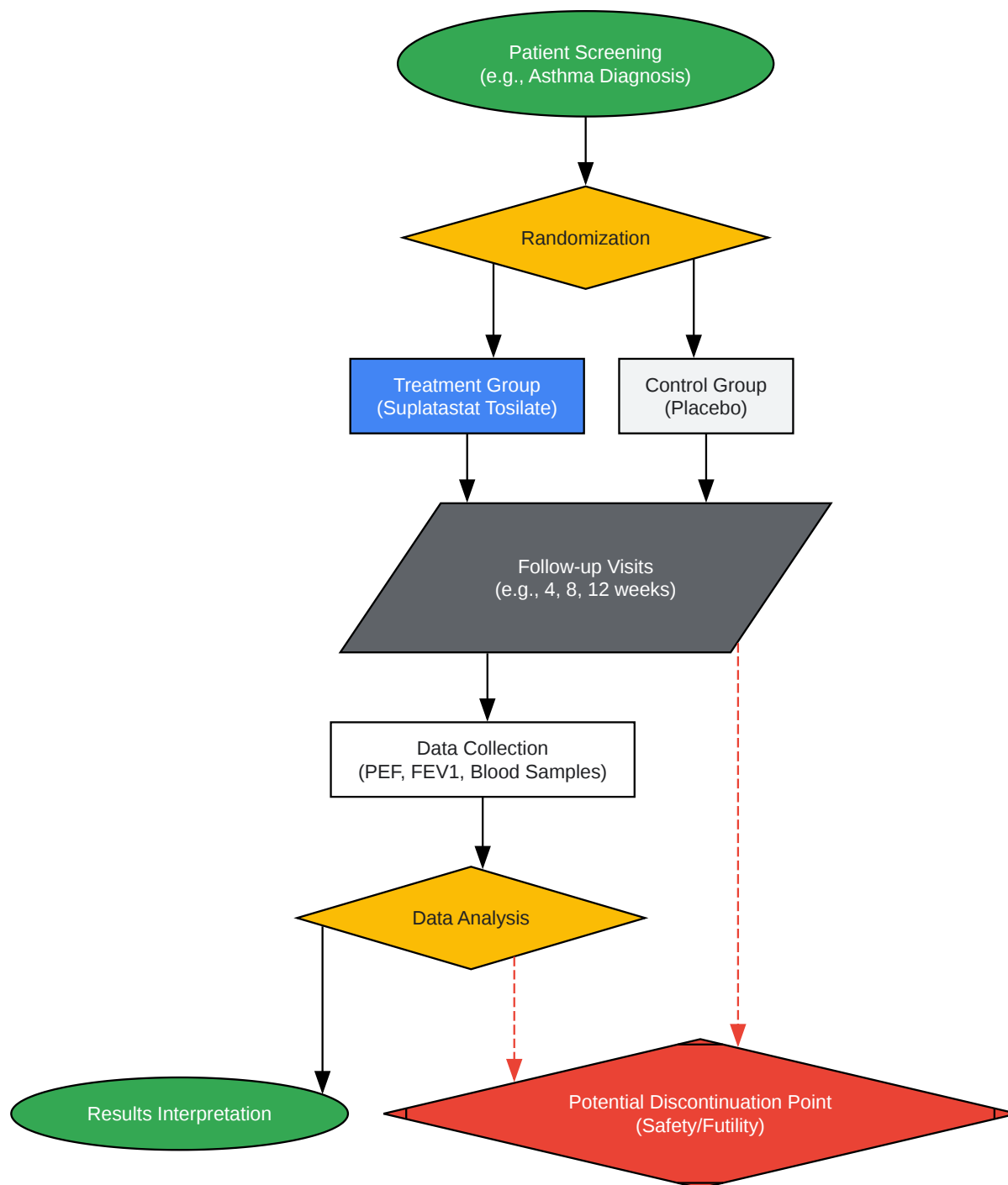
Data from a double-blind, randomized study in 77 patients with steroid-dependent asthma.[5]

Signaling Pathway and Workflow Diagrams



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Caption: Mechanism of action of Suplatastat Tosilate in the allergic cascade.



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Caption: A generalized workflow for a clinical trial of an investigational drug.

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